BMS 567637
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Overview
Description
BMS 567637 is a chemical compound with the molecular formula C₂₇H₄₂N₂O₅S and a molecular weight of 506.7. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has been the subject of extensive research due to its unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS 567637 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the consistency and purity of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
BMS 567637 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs of this compound. Substitution reactions result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
BMS 567637 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chemical studies to understand reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of BMS 567637 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. This interaction can lead to various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
BMS 986122: A selective positive allosteric modulator of the μ-opioid receptor.
BMS 986460: An undisclosed degrader used in clinical trials for cancer treatment.
BMS 986121: Another selective positive allosteric modulator of the μ-opioid receptor.
Uniqueness
BMS 567637 is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to similar compounds, this compound has shown promising results in preclinical studies, making it a valuable candidate for further research and development.
Properties
CAS No. |
1220999-08-5 |
---|---|
Molecular Formula |
C₂₇H₄₂N₂O₅S |
Molecular Weight |
506.7 |
Synonyms |
(1S,2R,6S,7S,8R,11S,15S)-2,7,11-Trihydroxy-2,6,8,10,10-pentamethyl-15-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-17-oxa-14-azabicyclo[11.3.1]heptadec-13-en-9-one_x000B_ |
Origin of Product |
United States |
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